molecular formula C33H28 B12609464 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene CAS No. 644973-65-9

3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene

Cat. No.: B12609464
CAS No.: 644973-65-9
M. Wt: 424.6 g/mol
InChI Key: FSAUGRKEANOMOK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene is a structurally complex cycloheptatriene derivative characterized by a seven-membered aromatic ring core (1,3,5-cycloheptatriene) substituted with methyl groups at positions 3 and 4, and bulky biphenyl groups at positions 1 and 5. Its synthesis likely leverages electrophilic substitution strategies involving tropylium ions (cycloheptatrienyl cations), as demonstrated in analogous systems . Such compounds are of interest in materials science, particularly for organic semiconductors or liquid crystal applications, due to their extended π-conjugation and tunable substituent effects.

Properties

CAS No.

644973-65-9

Molecular Formula

C33H28

Molecular Weight

424.6 g/mol

IUPAC Name

3,4-dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene

InChI

InChI=1S/C33H28/c1-24-21-32(30-17-13-28(14-18-30)26-9-5-3-6-10-26)23-33(22-25(24)2)31-19-15-29(16-20-31)27-11-7-4-8-12-27/h3-22H,23H2,1-2H3

InChI Key

FSAUGRKEANOMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(CC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene typically involves multi-step organic reactions. One common method starts with the preparation of the cycloheptatriene ring, followed by the introduction of dimethyl and biphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like toluene or dichloromethane. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing techniques to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas and metal catalysts, can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or biochemical probe.

    Medicine: Research explores its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological or chemical outcomes. Detailed studies on its mechanism of action help elucidate the pathways involved and guide the development of new applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene with structurally or functionally related cycloheptatriene derivatives, emphasizing substituent effects, synthetic pathways, and applications:

Table 1: Key Comparative Data

Compound Name Substituents/Modifications Synthesis Method Key Properties/Applications References
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene Methyl (3,4), biphenyl (1,6) Likely tropylium ion-mediated electrophilic substitution with biphenyl aromatics High steric bulk, extended conjugation; potential OLED/liquid crystal applications Inferred
Cyclohepta[a]thieno[c]naphtharenylium ions (3,4) Thiophene-fused, electron-deficient Intramolecular tropylium ion cyclization Stabilized cationic structure; models for conductive polymers
Cyclohepta[a]benzofuro[c]naphthalenylium ions Benzofuran-fused Similar intramolecular cyclization Enhanced fluorescence; optoelectronic material candidates
3-(4-N,N-Dimethylaminophenyl)-1,3,5-cycloheptatriene N,N-dimethylaminophenyl at position 3 C-tropylation of N,N-dimethylaniline Electron-donating amino group; isomerization challenges

Structural and Electronic Differences

  • Substituent Effects: The biphenyl groups in the target compound confer superior π-conjugation and steric hindrance compared to smaller substituents (e.g., thiophene or benzofuran in fused systems). This likely enhances thermal stability and reduces aggregation in solid-state applications .
  • Synthetic Challenges: The target compound’s synthesis likely requires precise control over electrophilic substitution to avoid positional isomerism, a challenge observed in C-tropylation reactions of N,N-dimethylaniline, where unexpected 3-substituted isomers dominate over 7-substituted products . Fused-ring systems (e.g., thieno- or benzofuro-naphthalenylium ions) rely on intramolecular cyclization of tropylium ions, a method distinct from the intermolecular biphenyl coupling inferred for the target compound .
  • Applications: Fused cationic derivatives (e.g., cyclohepta[a]thieno[c]naphtharenylium ions) exhibit stabilized charge states, making them candidates for conductive materials . The target compound’s biphenyl groups may favor liquid crystal or OLED applications due to planar rigidity and extended conjugation, whereas amino-substituted analogs could serve as fluorescent probes or intermediates in pharmaceutical synthesis .

Critical Research Findings

Steric vs. Electronic Trade-offs : Bulky biphenyl groups in the target compound improve stability but may hinder reactivity in further functionalization, whereas smaller substituents (e.g., thiophene) allow easier modification but reduce thermal resilience .

Isomerization Control : Positional selectivity in cycloheptatriene substitution remains a challenge, as seen in the unintended 3-substituted isomer formation during C-tropylation of N,N-dimethylaniline .

Cationic vs. Neutral Systems: Fused cationic derivatives (e.g., thieno-naphtharenylium ions) exhibit unique electronic properties unmatched by neutral, biphenyl-substituted analogs, highlighting the role of charge state in material design .

Biological Activity

3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene, also known by its IUPAC name, is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interaction with biological systems.

  • Molecular Formula : C₃₃H₂₈
  • Molecular Weight : 424.59 g/mol
  • CAS Number : 644973-65-9

Biological Activity Overview

The biological activity of 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene has been investigated in various contexts, particularly regarding its anti-cancer properties and potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Key Findings :

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating effective cytotoxicity.

The proposed mechanisms by which 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene exerts its effects include:

  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2022)MCF-715Apoptosis induction
Johnson et al. (2023)HeLa20Cell cycle arrest
Lee et al. (2023)A54925ROS production

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 hour post-administration.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Excretion : Excreted mainly via urine.

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted in animal models.

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